Structural Distinction: α-Substituted Acetate Side Chain Versus Piperidine-4-Carboxamide Analogs
The target compound's α-substituted methyl acetate group (C-2 position of piperidine) distinguishes it from the more common piperidine-4-carboxamide analogs (e.g., CAS 1152544-76-7 and CAS 1247398-83-9) [1]. The 4-carboxamide substitution pattern (para-relative to the piperidine nitrogen) yields a different spatial vector for hydrogen bonding and a distinct electron distribution compared to the α-acetate substitution. This substitution difference is critical in kinase inhibitor SAR contexts where the piperidine substituent position influences target engagement [2].
| Evidence Dimension | Piperidine Substitution Pattern |
|---|---|
| Target Compound Data | 2-position (α) methyl acetate substitution; piperidine nitrogen bonded directly to pyridine C2 |
| Comparator Or Baseline | Piperidine-4-carboxamide substitution (para-relative to piperidine nitrogen); CAS 1152544-76-7 and CAS 1247398-83-9 |
| Quantified Difference | Substitution at C2 of piperidine versus C4; distinct spatial orientation of functional groups; target compound molecular weight 313.19 vs. comparator ~284.15 |
| Conditions | Structural analysis based on molecular geometry and reported substitution patterns |
Why This Matters
The α-substitution pattern may yield a different binding pose in enzyme active sites or receptor pockets compared to 4-substituted analogs, directly influencing screening hit rates and SAR series progression.
- [1] American Elements. (2022). 1-(5-bromopyridin-2-yl)piperidine-4-carboxamide (CAS 1247398-83-9). Product Datasheet. View Source
- [2] Ibrahim, P. N., Zhang, J., Bremer, R., Spevak, W., & Cho, H. (2015). U.S. Patent No. US9096593B2. Compounds and methods for kinase modulation, and indications therefor. Plexxikon Inc. View Source
